molecular formula C18H26FNO4 B6321996 tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate CAS No. 644968-01-4

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B6321996
CAS No.: 644968-01-4
M. Wt: 339.4 g/mol
InChI Key: GOJBKVCBCDNHJR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 5-fluoro-2-methoxybenzyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 5-Fluoro-2-Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the benzyl group is attached to the piperidine ring.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated compounds or modified benzyl derivatives.

    Substitution Products: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form new chemical bonds.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl 4-(5-fluoro-2-methoxybenzyl)piperidine-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    tert-Butyl 4-(2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may influence its chemical properties and interactions.

Uniqueness:

  • The presence of both the fluorine atom and the hydroxyl group in tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate contributes to its unique chemical reactivity and potential biological activity. These functional groups can significantly impact the compound’s interactions with other molecules and its overall behavior in various applications.

Properties

IUPAC Name

tert-butyl 4-[(5-fluoro-2-methoxyphenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4/c1-17(2,3)24-16(21)20-9-7-18(22,8-10-20)12-13-11-14(19)5-6-15(13)23-4/h5-6,11,22H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBKVCBCDNHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of iso-propylmagnesium chloride in tetrahydrofuran (2M, 130 ml) was added dropwise over 30 minutes to a stirred solution of 2-bromo-4-fluoroanisole (34.2 ml) in anhydrous tetrahydrofuran (400 ml) at 30° C. under nitrogen. After a further 16 hours at 30° C., copper(I) bromide dimethyl sulphide complex (0.4 g) was added followed by a solution of 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester (56.2 g) in anhydrous tetrahydrofuran (I 10 ml). After a further 3 hours at 30° C., the solution was cooled to 20° C., diluted with water (600 ml) and extracted with tert.-butyl methyl ether (600 ml) then ethyl acetate (600 ml). Combined organic extracts were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give crude sub-title compound (86 g) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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34.2 mL
Type
reactant
Reaction Step One
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130 mL
Type
solvent
Reaction Step One
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400 mL
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Reaction Step One
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56.2 g
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Reaction Step Two
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10 mL
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Reaction Step Three
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600 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of iso-propylmagnesium chloride in tetrahydrofuran (2M, 130 mL) was added dropwise over 30 minutes to a stirred solution of 2-bromo-4-fluoroanisole (34.2 mL) in anhydrous tetrahydrofuran (400 mL) at 30° C. under nitrogen. After a further 16 hours at 30° C., copper (I) bromide dimethyl sulphide complex (0.4 g) was added followed by solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (56.2 g) in anhydrous tetrahydrofuran (110 mL). After a further 3 hours at 30° C., the solution was cooled to 20° C., diluted with water (600 mL) and extracted with tert.-butyl methyl ether (600 mL) then ethyl acetate (600 mL). Combined organic extracts were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give crude sub-title compound (86 g) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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